2,5-dichloro-N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide
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Overview
Description
2,5-dichloro-N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that features a unique combination of functional groups, including dichloro, fluorophenyl, oxo, trifluoromethyl, and triazolyl moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2,5-dichloro-N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction.
Attachment of the oxo and trifluoromethyl groups: These groups are incorporated through a series of reactions involving oxidation and substitution.
Final assembly: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2,5-dichloro-N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the halogenated positions, to introduce different substituents.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-dichloro-N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2,5-dichloro-N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide can be compared with other similar compounds, such as:
2,4-dichloro-N-(2-furylmethylene)aniline: This compound shares some structural similarities but differs in the presence of the furylmethylene group instead of the triazole and fluorophenyl groups.
2,5-dichloro-N-(2-hydroxyphenyl)benzamide: This compound has a hydroxyphenyl group instead of the triazole and fluorophenyl groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2,5-dichloro-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2F4N5O2S/c26-14-5-10-19(27)17(11-14)23(38)32-12-21-34-35-24(36(21)16-8-6-15(28)7-9-16)39-13-22(37)33-20-4-2-1-3-18(20)25(29,30)31/h1-11H,12-13H2,(H,32,38)(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUVXVCPSUVWNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2F4N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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